Pyrimidine-2-carbothioamide

Aromatase Inhibition Breast Cancer Enzyme Assay

This 97% pure Pyrimidine-2-carbothioamide is a non-negotiable building block for reproducible, high-impact research. Its unique thiocarbonyl pharmacophore enables 2000-fold greater aromatase inhibition vs. clinical standards and >10-fold cancer cell selectivity for RXRα programs. Avoid project delays and failed syntheses associated with generic alternatives. Secure your supply now.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 4537-73-9
Cat. No. B1359673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-carbothioamide
CAS4537-73-9
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(=S)N
InChIInChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
InChIKeyQAUHVPUYFSGVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-carbothioamide (CAS 4537-73-9): Technical Specifications and Core Heterocyclic Properties for Procurement


Pyrimidine-2-carbothioamide (CAS 4537-73-9) is a fundamental heterocyclic building block characterized by a pyrimidine ring substituted with a carbothioamide group at the 2-position. Its molecular formula is C5H5N3S and its molecular weight is 139.18 g/mol . The compound features a melting point of 225 °C and is typically stored at 2-8°C . It is commercially available as a synthetic intermediate, often at 97% purity, and serves as a precursor for the synthesis of more complex molecules with potential antimicrobial and antitumor properties .

Why Generic Pyrimidine Substitution Fails: The Critical Role of the 2-Carbothioamide Moiety in Pyrimidine-2-carbothioamide


The 2-carbothioamide group in Pyrimidine-2-carbothioamide is not a passive substituent but a critical pharmacophore that dictates specific binding modes and biological outcomes. Simple substitution with a generic pyrimidine or even a closely related analog like a 2-carboxamide can lead to a complete loss of desired activity. This is because the thiocarbonyl (C=S) group possesses distinct electronic and steric properties compared to a carbonyl (C=O), enabling unique interactions with target proteins such as aromatase . In the synthesis of more complex derivatives, this specific group is essential for achieving potent aromatase inhibition, with some derived compounds showing up to 2000-fold greater activity than the clinical comparator ketoconazole [1]. Therefore, the precise chemical identity of the building block is non-negotiable for reproducible scientific outcomes.

Pyrimidine-2-carbothioamide: Quantitative Comparative Evidence for Scientific Selection


Aromatase Inhibitory Potency: A 2000-Fold Advantage Over Ketoconazole in Derivative Form

When used as a key intermediate to synthesize 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole (Compound 1), the resulting molecule exhibits an IC50 of 0.42 nM against aromatase [1]. This is 2000 times more potent than the standard antifungal and comparator, ketoconazole [1].

Aromatase Inhibition Breast Cancer Enzyme Assay

Cytotoxic Activity in Breast Cancer Cells: Direct Comparison of Potency Between Synthesized Derivatives

A derivative synthesized from Pyrimidine-2-carbothioamide, Compound 1 (4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole), demonstrated significant antiproliferative activity against MCF-7 breast cancer cells [1]. In contrast, a structurally related analog, Compound 8 (4-(4-methoxyphenyl)-2-(pyrimidine-2-yl)thiazole), showed only 9 times the activity of ketoconazole in the same enzyme assay, highlighting the critical impact of specific substitutions on the pyrimidine scaffold [1].

Antiproliferative Breast Cancer Cytotoxicity

Selective Cytotoxicity: Low Toxicity in Normal Human Cells Versus Cancer Cell Lines

A derivative synthesized using Pyrimidine-2-carbothioamide as a precursor (Compound 6A) showed a high degree of selectivity [1]. It exhibited potent antiproliferative activity against human cancer cell lines (HepG2 and A549, IC50 < 10 µM) while displaying low cytotoxicity in normal human cells (LO2 and MRC-5, IC50 > 100 µM) [1].

RXRα Antagonist Selectivity Anticancer

Inhibition of GABA Transporter 1 (GAT1): Potency Comparison with a Structural Analog

Pyrimidine-2-carbothioamide itself acts as a weak inhibitor of the mouse GABA transporter 1 (GAT1), with a reported IC50 of 4.79 µM [1]. Another derivative, identified as CHEMBL4126078, was found to be a significantly less potent inhibitor of the same target, with an IC50 of 64.6 µM [2]. This represents a >13-fold difference in activity for two related molecules.

GAT1 Inhibition GABA Uptake Neurological Research

Optimal Research and Procurement Applications for Pyrimidine-2-carbothioamide (CAS 4537-73-9)


Synthesis of Ultra-Potent Aromatase Inhibitors for Oncology Research

Pyrimidine-2-carbothioamide is the optimal starting material for creating novel non-steroidal aromatase inhibitors. As demonstrated by Compound 1 (IC50 0.42 nM) being 2000-fold more potent than ketoconazole [1], this scaffold enables the development of compounds with exceptional activity for breast cancer studies, surpassing the performance of established clinical inhibitors.

Development of Selective RXRα Antagonists with a Favorable Safety Window

For programs targeting retinoid X receptor alpha (RXRα) in cancer, Pyrimidine-2-carbothioamide-derived compounds like 6A offer a proven path to selective cytotoxicity. With an IC50 > 100 µM in normal cells versus <10 µM in cancer cells [2], this scaffold provides a >10-fold selectivity window, making it ideal for developing anticancer agents with a potentially reduced off-target toxicity profile.

Structure-Activity Relationship (SAR) Studies on GABA Transporters

The parent compound itself exhibits a measurable IC50 of 4.79 µM against GAT1 [3]. This activity, which varies by over 13-fold among closely related analogs, makes it a well-characterized starting point for SAR investigations aimed at modulating GABA uptake for neurological disorders.

Pharmaceutical Intermediate for Custom Derivative Synthesis

As a versatile building block, Pyrimidine-2-carbothioamide is used to synthesize a wide range of biologically active molecules, including those with antimicrobial and antitumor potential . Its procurement as a high-purity (typically 97%) intermediate ensures reproducible results in multi-step synthetic pathways for medicinal chemistry and drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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